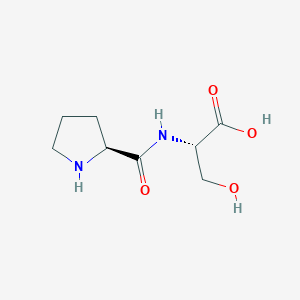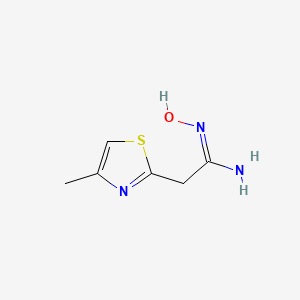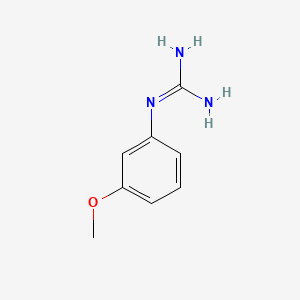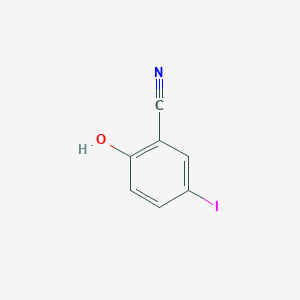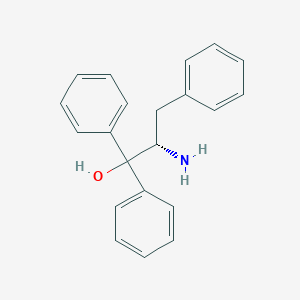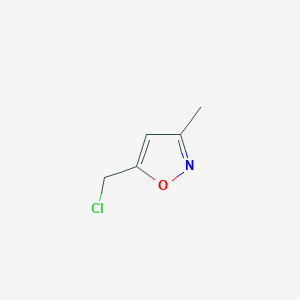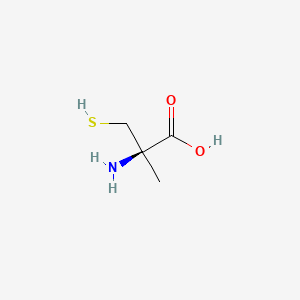
2-Methyl-L-cysteine
Vue d'ensemble
Description
2-Methyl-L-cysteine is a derivative of the amino acid cysteine, characterized by the presence of a methyl group attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-L-cysteine can be synthesized through several methods. One common approach involves the use of cysteine desulfhydrase, an enzyme that catalyzes the conversion of substrates like beta-chloro-L-alanine and methyl mercaptan into this compound . Another method involves the esterification of this compound followed by alkylation .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity chiral this compound hydrochloride. This compound is dissolved in an organic solvent with a reducing agent, followed by stirring and cooling crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form disulfides or reduced to yield thiols .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from these reactions include disulfides, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-L-cysteine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-L-cysteine involves its ability to undergo redox reactions, thereby exhibiting antioxidant properties. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity. For example, it can form disulfide bonds with cysteine residues in proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
L-Cysteine: The parent compound, which lacks the methyl group.
S-Methyl-L-cysteine: Another derivative with a methyl group attached to the sulfur atom.
N-Acetyl-L-cysteine: A derivative with an acetyl group attached to the amino group.
Comparison: 2-Methyl-L-cysteine is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. Compared to L-cysteine, it has different redox properties and can form more stable disulfide bonds. S-Methyl-L-cysteine and N-Acetyl-L-cysteine have different substitution patterns, leading to variations in their chemical behavior and applications .
Propriétés
IUPAC Name |
(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBONMFLYFGTAC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433671 | |
| Record name | 2-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22681-73-8 | |
| Record name | 2-methylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


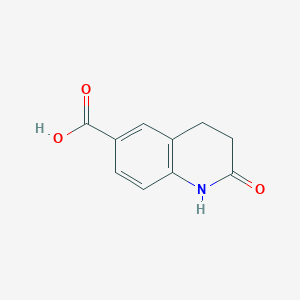

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)

